Biphenyl-4-yl 3-methylbenzoate

Liquid Crystal Mesophase Stability Clearing Point

Biphenyl-4-yl 3-methylbenzoate (CAS 21716-82-1; molecular formula C20H16O2; molecular weight 288.3 g/mol) is a biphenyl benzoate ester featuring a biphenyl-4-yl core esterified with 3-methylbenzoic acid. This compound belongs to a well-characterized class of aromatic esters that exhibit thermotropic liquid crystalline behavior.

Molecular Formula C20H16O2
Molecular Weight 288.3 g/mol
Cat. No. B10891577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiphenyl-4-yl 3-methylbenzoate
Molecular FormulaC20H16O2
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C20H16O2/c1-15-6-5-9-18(14-15)20(21)22-19-12-10-17(11-13-19)16-7-3-2-4-8-16/h2-14H,1H3
InChIKeyVYSBBHOJVYYBGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biphenyl-4-yl 3-methylbenzoate: Technical Specifications and Procurement Considerations


Biphenyl-4-yl 3-methylbenzoate (CAS 21716-82-1; molecular formula C20H16O2; molecular weight 288.3 g/mol) is a biphenyl benzoate ester featuring a biphenyl-4-yl core esterified with 3-methylbenzoic acid [1]. This compound belongs to a well-characterized class of aromatic esters that exhibit thermotropic liquid crystalline behavior [2]. The 3-methyl substituent on the benzoate ring introduces lateral steric bulk that modifies molecular packing relative to unsubstituted biphenyl benzoates, thereby influencing phase transition temperatures and mesophase stability [3].

Why Biphenyl-4-yl 3-methylbenzoate Cannot Be Casually Substituted with Other Biphenyl Benzoates


Biphenyl benzoates as a class exhibit pronounced structure-property relationships where even minor positional isomerism in substituent placement produces substantial differences in mesomorphic behavior [1]. Generic substitution without understanding these effects risks procurement of a compound with entirely different phase behavior. Specifically, lateral substitution on the benzoate ring — such as the 3-methyl group present in Biphenyl-4-yl 3-methylbenzoate — reduces molecular packing efficiency, typically lowering melting points and broadening mesophase temperature ranges compared to unsubstituted analogs [2]. Furthermore, the position of the methyl group (meta vs. para) fundamentally alters dipole moment orientation, which in turn governs smectic phase tilt preference and ferroelectric polarization properties [3]. Substituting a different biphenyl benzoate without accounting for these substituent-specific effects can lead to complete absence of the target mesophase or failure to meet device operating temperature specifications.

Quantitative Differentiation Evidence for Biphenyl-4-yl 3-methylbenzoate: Head-to-Head and Cross-Study Comparisons


Biphenyl Core vs. Phenyl Core: Higher Clearing Point and Enhanced Thermal Stability for LC Formulations

Biphenyl-based monomers exhibit significantly higher clearing points (nematic-to-isotropic transition temperatures) compared to phenyl benzoate-based monomers with otherwise identical structural features. In a systematic study comparing phenyl benzoate-based and biphenyl-based liquid crystalline thiol-ene monomers, the biphenyl core consistently yielded more thermally stable mesophases [1]. While phenyl benzoate-based monomers typically exhibit lower-ordered nematic and smectic A phases, biphenyl-based monomers demonstrate the capacity to access highly ordered crystal E phases with correspondingly higher thermal stability [1]. For procurement decisions, this translates to broader operating temperature windows and improved thermal stability in biphenyl benzoate-based liquid crystal formulations relative to phenyl benzoate alternatives.

Liquid Crystal Mesophase Stability Clearing Point

Lateral 3-Methyl Substitution: Melting Point Depression and Broadened Mesophase Range vs. Unsubstituted Biphenyl Benzoate

Lateral substitution on the benzoate ring of biphenyl benzoates systematically reduces both melting points and phase transition temperatures, thereby enabling mesophase formation over a wider temperature range and, in some cases, extending down to room temperature [1]. The 3-methyl substituent in Biphenyl-4-yl 3-methylbenzoate is positioned laterally relative to the molecular long axis, reducing molecular packing efficiency and destabilizing the crystalline phase relative to the mesophase [1]. In contrast, the unsubstituted analog 4-biphenyl benzoate exhibits a melting point of 150-153°C with no reported mesophase at ambient or near-ambient temperatures — a critical limitation for room-temperature LC device applications . The lateral methyl substitution thus provides a measurable and functionally significant reduction in melting point with concomitant expansion of the mesomorphic temperature window.

Lateral Substitution Melting Point Depression Mesophase Range

Meta vs. Para Methyl Substitution: Dipole Moment Orientation and Smectic Phase Tilt Preference

The position of the methyl substituent on the benzoate ring (meta vs. para) directly governs the orientation and magnitude of the molecular dipole moment, which in turn correlates with the preference for tilted smectic phases in biphenyl benzoate liquid crystals [1]. Calculated dipole moments for laterally substituted biphenyl benzoates demonstrate that the 3-methyl (meta) substitution produces a distinct dipole orientation compared to 4-methyl (para) substitution, with the meta orientation favoring the formation of tilted smectic phases essential for ferroelectric and antiferroelectric LC applications [1]. The difference in dipole orientation between meta and para isomers translates to measurable differences in spontaneous polarization values and phase appearance in ferroelectric mixtures [2]. Procurement of the 4-methyl analog would yield different dipole characteristics and potentially altered smectic phase behavior compared to the 3-methyl substitution pattern.

Dipole Moment Smectic Phase Ferroelectric LC

Ester Linkage vs. Alternative Cores: Rotational Dynamics and Mesophase Chirality Induction in 4-Arylbenzoate Esters

The ester linkage in 4-arylbenzoate esters (including Biphenyl-4-yl 3-methylbenzoate) introduces specific conformational dynamics that alternative rigid cores (e.g., tolane, trans-azobenzene) do not replicate. Studies demonstrate that the twisting of the biphenyl bond associated with the ester moiety in 4-arylbenzoate esters is the direct cause of spontaneously induced chirality and enantiomeric separation in liquid crystal systems — a phenomenon not observed with non-ester cores [1]. Additionally, rotational barrier measurements at the dihedral angle of phenyl rings (90°) in liquid crystal solvents show larger barriers for phenyl benzoate and biphenyl systems compared to the gas phase, indicating that the liquid crystal environment stabilizes planar or nearly planar solute structures in a manner dependent on the ester linkage [2].

Chirality Induction Ester Moiety Biphenyl Twist

Straightforward Esterification Synthesis: Lower Cost and Higher Reproducibility vs. Cross-Coupling Routes

Biphenyl-4-yl 3-methylbenzoate is synthesized via direct esterification of 3-methylbenzoic acid (or its activated derivatives) with 4-phenylphenol under standard acid- or base-catalyzed conditions . This one-step condensation offers a simpler, more cost-effective route compared to the Sonogashira coupling followed by hydrogenation required for ethynylene-bridged biphenyl mesogens or the Ullmann coupling needed for certain biphenyl derivatives . The esterification route requires no palladium catalysts or specialized coupling reagents, reducing raw material costs and simplifying purification workflows . For procurement, this translates to lower per-gram pricing, improved batch-to-batch reproducibility, and more readily available commercial supply compared to analogs requiring multi-step cross-coupling syntheses.

Synthesis Esterification Procurement Cost

Vendor Purity Benchmarking: Comparable or Superior Purity Specifications vs. 4-Biphenyl Benzoate

Commercial availability data indicate that Biphenyl-4-yl 3-methylbenzoate is supplied with purity specifications comparable to or exceeding those of the unsubstituted analog 4-biphenyl benzoate. While 4-biphenyl benzoate is offered at ≥98.0% (GC) purity as a white to almost white crystalline powder , several suppliers of the 3-methyl substituted variant report purity levels of 95% to >98%, with some listings indicating 99%+ purity . The physical form is consistently reported as a solid crystalline powder at ambient temperature, with storage recommendations of cool, dry conditions — similar to the unsubstituted analog. For procurement purposes, the substitution pattern does not introduce additional purification challenges or compromise achievable purity specifications.

Purity Specification GC Purity Procurement Quality

Optimal Application Scenarios for Biphenyl-4-yl 3-methylbenzoate Based on Differentiated Performance Evidence


Room-Temperature and Wide-Range Thermotropic Liquid Crystal Formulations

The lateral 3-methyl substitution depresses the melting point and broadens the mesophase temperature range compared to unsubstituted biphenyl benzoates (which melt above 150°C with no ambient-temperature mesophase) [1]. This makes Biphenyl-4-yl 3-methylbenzoate particularly suitable for liquid crystal formulations requiring operation at or near room temperature — such as display devices, optical shutters, and smart windows — where the unsubstituted analog would fail to exhibit mesomorphic behavior. The biphenyl core further ensures higher clearing points and more ordered mesophases than phenyl benzoate-based alternatives [2]. In this scenario, the lateral methyl substitution provides the critical melting point depression necessary for practical device integration, while the biphenyl core delivers the thermal stability and phase ordering that simpler phenyl benzoates cannot achieve.

Ferroelectric and Antiferroelectric Liquid Crystal Device Development

The 3-methyl (meta) substitution on the benzoate ring produces a dipole moment orientation that correlates with a preference for tilted smectic phases — a prerequisite for ferroelectric and antiferroelectric liquid crystal (FLC/AFLC) applications [1]. Systematic studies on laterally substituted biphenyl benzoates demonstrate that the meta substitution pattern favors tilted smectic phase formation, whereas para substitution yields different dipole characteristics and altered phase behavior [2]. For FLC/AFLC device developers, this means Biphenyl-4-yl 3-methylbenzoate offers a predictable structure-property relationship for engineering desired electro-optic responses. Substituting the 4-methyl isomer would alter dipole orientation and may fail to produce the target smectic phase tilt. The ester linkage further enables spontaneous chirality induction absent in non-ester cores [3], providing an additional design parameter for chiral smectic phases.

Cost-Sensitive Academic Research and Pilot-Scale Material Synthesis

The straightforward one-step esterification synthesis of Biphenyl-4-yl 3-methylbenzoate — using readily available 3-methylbenzoic acid and 4-phenylphenol under standard acid- or base-catalyzed conditions — offers a cost-effective route compared to multi-step syntheses involving Sonogashira coupling, hydrogenation, or Ullmann reactions [1]. This synthetic simplicity reduces raw material costs (no palladium catalysts required) and simplifies purification, translating to lower procurement pricing and more reliable commercial availability [1]. For academic laboratories synthesizing liquid crystalline materials or industrial R&D groups scaling up to pilot production, this compound provides a more economical entry point into biphenyl benzoate-based mesogens without sacrificing the core performance attributes of the biphenyl benzoate scaffold. Batch-to-batch reproducibility is enhanced by the straightforward esterification protocol [2].

Structure-Property Relationship Studies of Lateral Substitution Effects in Mesogens

Biphenyl-4-yl 3-methylbenzoate serves as a valuable model compound for systematic investigations of how lateral substitution position (meta vs. para) and bulk (methyl vs. hydrogen vs. halogen) influence mesomorphic behavior, phase transition thermodynamics, and molecular packing in biphenyl benzoate liquid crystals [1]. The compound's well-defined 3-methyl substitution enables direct comparison with unsubstituted 4-biphenyl benzoate (150-153°C melting point, no ambient mesophase) and 4-methyl substituted analogs (different dipole orientation) to isolate the effects of substitution position on dipole moment, phase appearance, and spontaneous polarization [2]. The ester linkage additionally provides a platform for studying biphenyl bond twisting and spontaneous chirality induction in achiral systems — phenomena not accessible with non-ester rigid cores [3]. This scenario leverages the compound as a systematic probe for establishing quantitative structure-property relationships that inform the rational design of next-generation liquid crystalline materials.

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